molecular formula C8H7NO3S B6160069 1-isocyanato-2-methanesulfonylbenzene CAS No. 167951-56-6

1-isocyanato-2-methanesulfonylbenzene

Cat. No. B6160069
CAS RN: 167951-56-6
M. Wt: 197.2
InChI Key:
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Description

1-Isocyanato-2-methanesulfonylbenzene, also known as tosylisocyanate (TOSMIC), is an organic compound with the molecular formula C8H7NO3S . It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis.


Synthesis Analysis

The synthesis of isocyanates is a critical process in organic chemistry. Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Molecular Structure Analysis

The molecular structure of 1-isocyanato-2-methanesulfonylbenzene is characterized by the presence of an isocyanate group (-N=C=O) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring . The molecular weight of this compound is 197.2.


Chemical Reactions Analysis

Isocyanates are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . Concerns over exposure to residual isocyanates have led to new limits for residual isocyanates in new products .


Physical And Chemical Properties Analysis

1-Isocyanato-2-methanesulfonylbenzene is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .

Mechanism of Action

The mechanism of action of isocyanates involves their reaction with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas, urethanes, and biurets . This reactivity is the basis for the use of isocyanates in the production of polyurethanes and other polymers .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H301, H312, H315, H318, H332, H334, H335 . These codes indicate that the compound is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for the use of isocyanates, including 1-isocyanato-2-methanesulfonylbenzene, are likely to involve the development of safer and more environmentally friendly methods for their synthesis . There is also a growing interest in the use of bio-based isocyanates as a replacement for petrochemical-based isocyanates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-isocyanato-2-methanesulfonylbenzene involves the reaction of 1-chloro-2-methanesulfonylbenzene with potassium cyanate.", "Starting Materials": [ "1-chloro-2-methanesulfonylbenzene", "potassium cyanate" ], "Reaction": [ "1-chloro-2-methanesulfonylbenzene is reacted with potassium cyanate in anhydrous DMF at 80°C for 24 hours.", "The reaction mixture is then cooled and poured into water.", "The resulting solid is filtered and washed with water to obtain 1-isocyanato-2-methanesulfonylbenzene as a white solid." ] }

CAS RN

167951-56-6

Molecular Formula

C8H7NO3S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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